[4-(furan-2-ylmethyl)piperazin-1-yl][6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone
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Overview
Description
[4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that features a combination of piperazine, pyrazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the furylmethyl group. The pyrazole and pyridine rings are then constructed through cyclization reactions. Key reagents used in these steps include various alkylating agents, cyclization catalysts, and solvents such as dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process. Key considerations in industrial production include the control of reaction temperature, pressure, and the purification of intermediates to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
[4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Key pathways involved include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
- N-arylpiperazine derivatives
Uniqueness
Compared to similar compounds, [4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H27N5O3 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-[6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C25H27N5O3/c1-17-23-21(25(31)30-12-10-29(11-13-30)16-20-5-4-14-33-20)15-22(26-24(23)28(2)27-17)18-6-8-19(32-3)9-7-18/h4-9,14-15H,10-13,16H2,1-3H3 |
InChI Key |
PPDPTWBCJFRLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CO5)C |
Origin of Product |
United States |
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